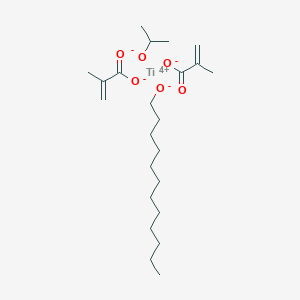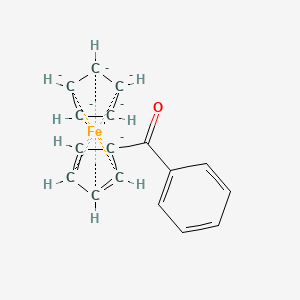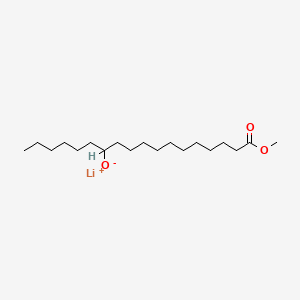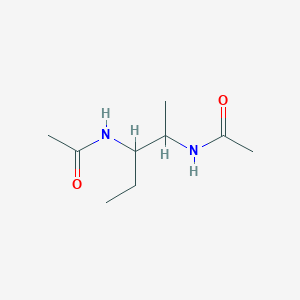![molecular formula C33H51B2N3O6 B13782858 Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- CAS No. 68224-81-7](/img/structure/B13782858.png)
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- is a complex organoboron compound It is characterized by the presence of boron atoms coordinated with methylphenolato and dimethylaminoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- typically involves the reaction of boron trihalides with methylphenol and tris(dimethylaminoethyl)borate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The methylphenolato and dimethylaminoethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include boron oxides, boron hydrides, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent.
Medicine: Research is ongoing to explore its use in cancer treatment and imaging.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- involves its interaction with molecular targets through coordination bonds. The boron atoms can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which play a crucial role in its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boron, tris[3-methylphenolato][tris[2-(dimethylamino)ethyl] orthoborate]
- Boron, tris[4-methylphenolato][tris[2-(dimethylamino)ethyl] orthoborate]
- Boron, tris[phenolato][tris[2-(dimethylamino)ethyl] orthoborate]
Uniqueness
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- is unique due to the presence of both 3- and 4-methylphenolato groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
68224-81-7 |
|---|---|
Molekularformel |
C33H51B2N3O6 |
Molekulargewicht |
607.4 g/mol |
IUPAC-Name |
(3-methylphenyl) bis(4-methylphenyl) borate;tris[2-(dimethylamino)ethyl] borate |
InChI |
InChI=1S/C21H21BO3.C12H30BN3O3/c1-16-7-11-19(12-8-16)23-22(24-20-13-9-17(2)10-14-20)25-21-6-4-5-18(3)15-21;1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h4-15H,1-3H3;7-12H2,1-6H3 |
InChI-Schlüssel |
BFLMRSNGLAAFOL-UHFFFAOYSA-N |
Kanonische SMILES |
B(OCCN(C)C)(OCCN(C)C)OCCN(C)C.B(OC1=CC=C(C=C1)C)(OC2=CC=C(C=C2)C)OC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)

![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)






![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)

